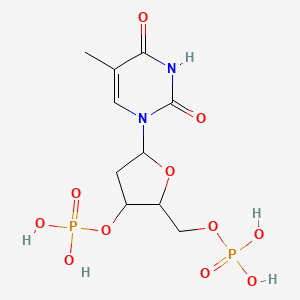
Thymidine 3',5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Timidina 3’,5’-difosfato, también conocido como desoxitimidina 3’,5’-difosfato, es un nucleótido difosfato. Es un éster del ácido pirofosfórico con el nucleósido timidina. Este compuesto consta del grupo pirofosfato, el azúcar pentosa ribosa y la base nitrogenada timina . La timidina 3’,5’-difosfato es un inhibidor selectivo de moléculas pequeñas de la nucleasa estafilocócica y el dominio Tudor que contiene 1 (SND1), y exhibe eficacia antitumoral in vivo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La timidina 3’,5’-difosfato se puede sintetizar mediante diversas reacciones químicas que involucran timidina y ácido pirofosfórico. Un método común implica la fosforilación de la timidina utilizando ácido pirofosfórico en condiciones controladas para formar el éster difosfato .
Métodos de producción industrial
La producción industrial de timidina 3’,5’-difosfato generalmente implica la síntesis química a gran escala utilizando reactores automatizados. El proceso incluye el control preciso de las condiciones de reacción, como la temperatura, el pH y las concentraciones de reactivos para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La timidina 3’,5’-difosfato sufre diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos. Las reacciones generalmente se llevan a cabo en condiciones controladas, como temperaturas y niveles de pH específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación de la timidina 3’,5’-difosfato puede resultar en la formación de óxido de timidina 3’,5’-difosfato, mientras que la reducción puede producir hidruro de timidina 3’,5’-difosfato .
Aplicaciones Científicas De Investigación
La timidina 3’,5’-difosfato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La timidina 3’,5’-difosfato ejerce sus efectos inhibiendo la actividad de la nucleasa estafilocócica y el dominio Tudor que contiene 1 (SND1). Esta inhibición conduce a una reducción en el nivel de expresión de p65 y la translocación nuclear de p65 en los hepatocitos, inhibiendo así la proliferación tumoral e induciendo la apoptosis . Los objetivos moleculares involucrados incluyen la topoisomerasa 1 del ADN y la termonucleasa .
Comparación Con Compuestos Similares
Compuestos similares
Difosfato de timidina: Similar en estructura, pero difiere en la posición de los grupos fosfato.
Trifosfato de timidina: Contiene un grupo fosfato adicional en comparación con la timidina 3’,5’-difosfato.
Monofosfato de timidina: Contiene solo un grupo fosfato y se utiliza como precursor en la síntesis de difosfato de timidina.
Unicidad
La timidina 3’,5’-difosfato es única debido a su inhibición específica de SND1 y su eficacia antitumoral. A diferencia de otros compuestos similares, se dirige selectivamente a la nucleasa estafilocócica y al dominio Tudor que contiene 1, lo que la convierte en una herramienta valiosa en la investigación del cáncer .
Propiedades
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBOPUCJOHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)

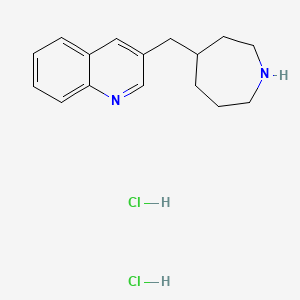
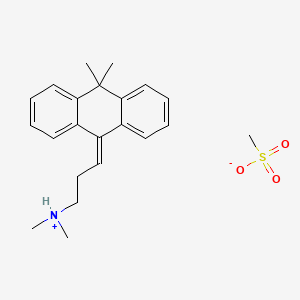
![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
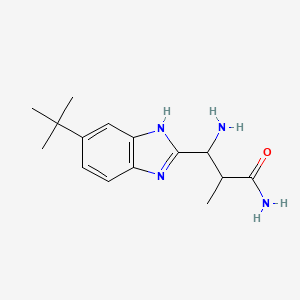
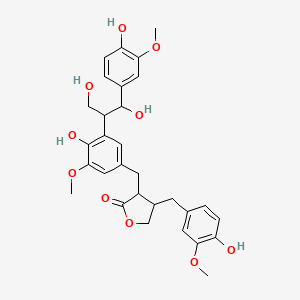

![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)



![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
